Glycerophosphoserine

Catalog No.
S614940
CAS No.
26289-09-8
M.F
C6H14NO8P
M. Wt
259.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerophosphoserine

CAS Number

26289-09-8

Product Name

Glycerophosphoserine

IUPAC Name

(2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

InChI

InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4?,5-/m0/s1

InChI Key

ZWZWYGMENQVNFU-AKGZTFGVSA-N

SMILES

C(C(COP(=O)(O)OCC(C(=O)O)N)O)O

Synonyms

glycerophosphoserine, glycerophosphoserine, (R)-isomer, glycerophosphoserine, 14C-labeled, (R)-isomer, glycerophosphoserine, calcium salt (1:1), (R)-isomer, glycerophosphoserine, dipotassium salt, (R)-isomer, glycerophosphoserine, disodium salt, (R)-isomer

Canonical SMILES

C(C(COP(=O)(O)OCC(C(=O)O)N)O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)OP(=O)(O)OCC(CO)O

Glycerophosphoserine is a significant phospholipid compound, characterized by its structure as a glycerol backbone linked to a phosphate group and the amino acid serine. This compound plays a crucial role in cell membrane composition and cellular signaling processes. It is classified as a glycerophospholipid, which are essential components of biological membranes, contributing to their structural integrity and functionality. Glycerophosphoserine is also involved in various metabolic pathways, particularly as a precursor in the biosynthesis of other important phospholipids.

  • Phosphorylation: Glycerophosphoserine can be phosphorylated to form more complex phospholipids, such as phosphatidylserine, which is vital for cell signaling and apoptosis.
  • Decarboxylation: In the glycerophosphoethanolamine pathway, glycerophosphoserine acts as a precursor that undergoes decarboxylation to yield glycerophosphoethanolamine .
  • Hydrolysis: The compound can be hydrolyzed by specific enzymes, such as phospholipases, which release fatty acids and other bioactive molecules from membrane phospholipids .

Glycerophosphoserine exhibits various biological activities:

  • Cell Signaling: It plays a role in signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis. Phosphatidylserine, derived from glycerophosphoserine, is particularly noted for its involvement in the apoptotic process where it marks cells for phagocytosis .
  • Membrane Dynamics: As a component of cell membranes, glycerophosphoserine influences membrane fluidity and permeability, affecting how cells interact with their environment .
  • Neuroprotective Effects: Research suggests that glycerophosphoserine may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Glycerophosphoserine can be synthesized through several methods:

  • Biochemical Synthesis: It is naturally synthesized in the body from glycerol-3-phosphate and serine through enzymatic processes involving specific kinases and transferases.
  • Chemical Synthesis: Laboratory synthesis involves coupling serine with glycerol phosphate using various protective group strategies to ensure selectivity and yield. Recent advancements have introduced protection-free synthesis methods that streamline this process .

Glycerophosphoserine has several applications across various fields:

  • Pharmaceuticals: It is explored for its potential therapeutic applications in treating neurodegenerative disorders due to its role in neuronal health.
  • Nutritional Supplements: Glycerophosphoserine is included in dietary supplements aimed at enhancing cognitive function and memory.
  • Cosmetics: Its moisturizing properties make it a valuable ingredient in skincare formulations, promoting skin hydration and barrier function.

Studies on glycerophosphoserine interactions reveal its significance in various biological contexts:

  • Protein Interactions: Glycerophosphoserine interacts with proteins involved in cell signaling and apoptosis, influencing their activity and stability .
  • Membrane Interactions: It affects the behavior of membrane proteins and lipid bilayers, impacting cellular communication and transport processes .

Glycerophosphoserine shares structural similarities with several other compounds. Here are some notable comparisons highlighting its uniqueness:

CompoundStructureUnique Features
PhosphatidylserineGlycerol backbone + Phosphate + SerineCritical for apoptosis signaling; abundant in brain tissue.
Glycerol 3-phosphateGlycerol backbone + PhosphateKey intermediate in glycolysis; not an amino acid derivative.
PhosphatidylethanolamineGlycerol backbone + Phosphate + EthanolamineInvolved in membrane fusion; different head group compared to glycerophosphoserine.
SphingomyelinSphingosine backbone + PhosphateContains sphingosine instead of glycerol; important for myelin sheath formation.

Glycerophosphoserine's unique combination of a glycerol backbone with an amino acid (serine) distinguishes it from other phospholipids, particularly regarding its role in cellular signaling and neuroprotection. Its ability to participate in diverse biochemical pathways further emphasizes its importance within biological systems.

Glycerophosphoserine, systematically named (2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid (IUPAC), is a phosphorylated derivative of the amino acid serine. Its molecular formula is C₆H₁₄NO₈P, with a molar mass of 259.15 g/mol. Classified as a glycerophospholipid, it belongs to the broader family of glycerol 1-phosphodiesters, characterized by a glycerol backbone linked to a phosphate group and a serine residue. The compound is further categorized as a non-proteinogenic L-α-amino acid due to its modified serine structure.

Key Classification FeaturesDetails
Parent compoundL-serine
Functional groupsPhosphate ester, hydroxyl, carboxylate, amino
Supramolecular classGlycerophospholipids
Biological roleMetabolic intermediate, membrane component (prokaryotes)

Historical Context and Discovery

First identified in Escherichia coli strain K12, glycerophosphoserine was recognized as a metabolite involved in phosphate salvage pathways during studies of bacterial glycerol metabolism in the late 20th century. Its structural elucidation was achieved through nuclear magnetic resonance (NMR) and mass spectrometry, revealing the unique sn-glycerol-3-phosphate linkage to serine. The compound gained attention when genomic analyses revealed its role in phosphate-starved bacterial systems, where it serves as a reservoir for inorganic phosphate.

Current Research Landscape

Recent investigations focus on:

  • Neurodegenerative disease biomarkers: Altered glycerophosphoserine levels in cerebrospinal fluid correlate with Alzheimer's progression.
  • Enzymatic synthesis: Novel phytase-mediated routes enable large-scale production from biodiesel-derived glycerol.
  • Bacterial metabolism: Pseudomonas aeruginosa utilizes glycerophosphoserine as a carbon and phosphate source via UgpQ phosphodiesterase.
  • Membrane biology: Structural analogs participate in archaeal membrane architectures as analogs of phosphatidylserine.

Glycerophosphoserine exhibits unique structural characteristics that enable its participation in membrane-related processes. The compound possesses an amphiphilic nature derived from its glycerol backbone and polar serine head group, which facilitates interactions with biological membranes [5]. Unlike intact phospholipids that contain fatty acid chains, glycerophosphoserine represents a deacylated form that maintains structural integrity while providing enhanced solubility properties [2] [6].

Structural Organization and Membrane Interactions

The molecular architecture of glycerophosphoserine enables specific membrane interactions through multiple hydrogen bonding sites and ionic interactions. The phosphate group serves as a critical linkage between the glycerol backbone and serine moiety, creating a phosphodiester bond that can be selectively hydrolyzed by glycerophosphodiester phosphodiesterases [2] [7]. This structural feature allows the compound to function as both a membrane component and a metabolic substrate.

Research has demonstrated that glycerophosphoserine can associate with membrane surfaces through electrostatic interactions, particularly in systems where anionic phospholipids are present [8]. The compound's ability to interact with membrane proteins and lipid rafts suggests its involvement in membrane organization and stability [9] [10]. In bacterial systems, glycerophosphoserine serves as a structural component that can be mobilized during periods of phosphate limitation [2] [6].

Membrane Trafficking and Transport Mechanisms

The hydrophilic nature of glycerophosphoserine necessitates specific transport mechanisms for its movement across cellular membranes [9]. Studies in yeast systems have identified specialized transporters, such as the Git1p permease, that facilitate the movement of glycerophosphodiesters across membrane barriers [9]. This transport specificity ensures that glycerophosphoserine can reach appropriate cellular compartments where it participates in metabolic processes.

ComponentFunctionKey Properties
Glycerol backboneStructural foundation providing amphiphilic propertiesHydrophobic backbone with polar attachment sites
Phosphate groupLinks serine to glycerol; enables phosphodiester formationPhosphodiester bond formation and hydrolysis site
Serine head groupProvides polar characteristics for membrane interactionsAmino acid moiety enabling hydrogen bonding
Membrane localizationDeacylated form of phosphatidylserine in membrane systemsMaintains membrane integrity without fatty acid chains
Cellular distributionFound in cytosol and extracellular spaces after membrane processingSoluble metabolite requiring transport mechanisms

Signaling and Metabolic Pathways

Glycerophosphoserine participates in several interconnected metabolic pathways that regulate cellular homeostasis and energy metabolism. The compound serves as a substrate for glycerophosphodiester phosphodiesterases, which catalyze its hydrolysis to produce glycerol-3-phosphate and serine [3] [7]. This enzymatic reaction represents a critical control point in cellular metabolism, linking phospholipid catabolism with amino acid homeostasis.

Glycerophosphodiester Phosphodiesterase Pathways

The primary metabolic fate of glycerophosphoserine involves its degradation by glycerophosphodiester phosphodiesterases, particularly the mammalian enzyme glycerophosphodiester phosphodiesterase 1 (GDE1) [3] [11]. GDE1 exhibits broad substrate specificity toward various glycerophosphodiesters, including glycerophosphoserine, and requires divalent metal ions for optimal activity [11] [7]. The enzyme demonstrates pH-dependent activity with optimal function around pH 7.5 [11].

In bacterial systems, two distinct pathways facilitate glycerophosphoserine utilization: the Glp system and the Ugp system [2] [7]. The Glp system involves periplasmic hydrolysis by GlpQ followed by transport via the GlpT transporter, while the Ugp system performs cytoplasmic hydrolysis during transport [2] [7]. The UgpQ enzyme accumulates under phosphate starvation conditions, suggesting its role in phosphate salvage [7].

Serine Homeostasis and Neural Signaling

Research using GDE1 knockout mice has revealed that glycerophosphoserine serves as a significant metabolic reservoir for serine in the nervous system [3] [4]. In these studies, glycerophosphoserine levels increased more than 20-fold in brain tissue, while serine levels decreased by approximately 40%, indicating a direct metabolic relationship [3]. This finding suggests that glycerophosphoserine degradation by GDE1 represents an important mechanism for maintaining serine homeostasis in neural tissues.

The serine derived from glycerophosphoserine hydrolysis has particular significance for neural signaling processes. Both L-serine and D-serine levels were reduced in GDE1-deficient mice, indicating that glycerophosphoserine metabolism impacts the production of D-serine, an important neurotransmitter and N-methyl-D-aspartate (NMDA) receptor co-agonist [3]. This connection links glycerophosphoserine metabolism to synaptic transmission and neuroplasticity mechanisms.

Phosphate Salvage and Metabolic Adaptation

Glycerophosphoserine functions as an important source of inorganic phosphate under conditions of nutrient limitation [2] [6] [7]. In bacterial systems, the degradation of glycerophosphoserine provides both phosphate and glycerol-3-phosphate, which can be further metabolized through glycolytic pathways [12] [6]. This metabolic flexibility allows cells to adapt to varying nutrient conditions by mobilizing phosphorylated metabolites.

The regulation of glycerophosphoserine metabolism involves multiple control mechanisms, including enzyme induction, substrate availability, and cofactor requirements [7]. UgpQ enzyme expression is specifically induced during phosphate starvation, ensuring that glycerophosphodiester degradation occurs when alternative phosphate sources are limited [7]. This regulatory mechanism demonstrates the adaptive significance of glycerophosphoserine metabolism in cellular stress responses.

Pathway/SystemMechanismRegulationPhysiological Role
GDE1-mediated hydrolysisPhosphodiesterase cleavage to glycerol-3-phosphate + serineGDE1 enzyme expression and substrate availabilityMaintains serine levels; impacts D-serine signaling
Bacterial Glp systemPeriplasmic hydrolysis followed by GlpT transportGlpQ enzyme activity and Ca2+ dependencePhospholipid catabolism and nutrient recycling
Bacterial Ugp systemCytoplasmic hydrolysis during phosphate starvationUgpQ induction under phosphate-poor conditionsPhosphate homeostasis in bacterial metabolism
Serine homeostasisMetabolic reservoir for serine production in brainBalance between formation and degradationNeuronal serine supply and neurotransmitter function
Phosphate salvageUtilization as phosphate source under nutrient limitationInduced by phosphate starvation signalsMetabolic adaptation to nutrient stress

Neuroprotective and Apoptotic Mechanisms

Glycerophosphoserine plays crucial roles in neuroprotection through multiple interconnected mechanisms that support neuronal survival and function. The compound's ability to serve as a serine reservoir has profound implications for maintaining neural homeostasis, particularly in situations where alternative serine sources are limited [3] [4]. This neuroprotective function extends beyond simple nutrient provision to encompass broader cellular defense mechanisms.

Serine-Dependent Neuroprotection

The neuroprotective effects of glycerophosphoserine are primarily mediated through its role as a metabolic precursor to serine, an amino acid essential for multiple neuronal functions [3] [13]. Research has demonstrated that glycerophosphoserine degradation by GDE1 provides a significant source of serine for neural tissues, with GDE1-deficient mice showing substantial reductions in both L-serine and D-serine levels [3]. This serine dependency has particular relevance for neuronal populations that lack the enzymatic machinery for de novo serine synthesis.

Cerebellar Purkinje neurons represent a critical example of serine dependency, as these cells lack detectable levels of 3-phosphoglycerate dehydrogenase and cannot synthesize serine de novo [3]. In such neuronal populations, glycerophosphoserine catabolism may provide an essential mechanism for serine acquisition from the extracellular environment. The high expression of GDE1 in Purkinje neurons supports this hypothesis and suggests that these cells have evolved specialized mechanisms for serine scavenging [3].

D-Serine and NMDA Receptor Function

The maintenance of D-serine levels through glycerophosphoserine metabolism has important implications for synaptic transmission and neuroprotection [3] [14]. D-serine functions as an endogenous co-agonist for NMDA receptors, which are essential for synaptic plasticity, learning, and memory [3]. The reduction of D-serine levels in GDE1-deficient mice suggests that glycerophosphoserine metabolism contributes to the maintenance of optimal NMDA receptor function.

D-serine also plays protective roles against various forms of neurotoxicity, and its deficiency has been associated with elevated anxiety and neurological dysfunction [3]. The ability of glycerophosphoserine to support D-serine production therefore represents an important neuroprotective mechanism that may help maintain optimal neural function under stress conditions.

Membrane Stability and Phospholipid Homeostasis

Glycerophosphoserine contributes to neuroprotection through its effects on membrane phospholipid homeostasis [10] [15]. The compound represents a degradation product of phosphatidylserine, an important membrane phospholipid that plays critical roles in neuronal signaling and membrane integrity [16] [15]. The recycling of serine from glycerophosphoserine may support the resynthesis of phosphatidylserine and other essential membrane components.

Phosphatidylserine is particularly important for neuronal membranes, where it contributes to membrane fluidity, protein function, and cell signaling [15] [17]. The compound's asymmetric distribution in membranes and its role in apoptotic signaling make its homeostasis critical for neuronal survival [16] [18]. Glycerophosphoserine metabolism may therefore contribute to maintaining optimal membrane composition and function.

Metabolic Support and Energy Homeostasis

The glycerol-3-phosphate produced from glycerophosphoserine hydrolysis contributes to cellular energy metabolism and neuroprotection through multiple mechanisms [19] [20]. Glycerol-3-phosphate serves as a substrate for the glycerol phosphate shuttle, which transfers reducing equivalents from the cytosol to mitochondria [20]. This metabolic pathway becomes particularly important during periods of high energy demand, such as during synaptic transmission and neuroplasticity.

Recent research has identified glycerol-3-phosphate as a component of ferroptosis defense mechanisms in mitochondria [19] [21]. Glycerol-3-phosphate dehydrogenase 2 (GPD2) couples glycerol-3-phosphate oxidation with ubiquinone reduction to ubiquinol, which acts as a radical-trapping antioxidant [19]. This mechanism provides protection against lipid peroxidation and ferroptotic cell death, representing an important neuroprotective pathway.

Integration with Cellular Stress Responses

Glycerophosphoserine metabolism integrates with broader cellular stress response mechanisms to support neuronal survival [13] [20]. The compound's role in serine homeostasis connects to multiple stress-responsive pathways, including those involved in oxidative stress defense and metabolic adaptation [13]. The phosphorylated pathway of serine biosynthesis, which can be supported by glycerophosphoserine-derived serine, plays important roles in maintaining cellular redox balance and supporting stress adaptation [13].

Mechanism TypeNeuroprotective EffectsRelated CompoundsEvidence Source
Serine metabolic reservoirProvides serine for neuronal survival and functionL-serine, glycerol-3-phosphateGDE1 knockout mouse studies showing 40% serine reduction
D-serine maintenanceMaintains D-serine levels for NMDA receptor co-activationD-serine, NMDA receptorsBrain tissue analysis revealing D-serine dependencies
Membrane stabilitySupports membrane phospholipid homeostasisPhosphatidylserine, membrane phospholipidsMembrane composition studies in neural tissues
Oxidative stress responseContributes to antioxidant defense systemsGPX4, ferroptosis defense mechanismsFerroptosis research on glycerol-3-phosphate protection
Cellular energy metabolismSupports glycerol-3-phosphate metabolic pathwaysGlycerol phosphate shuttle, ATP productionMetabolomic analysis of neuronal energy metabolism

XLogP3

-5.9

Wikipedia

Glycerol 1-phosphoserine

Dates

Last modified: 02-18-2024

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